molecular formula C5H8N2O2 B6256222 1,5-dimethylimidazolidine-2,4-dione CAS No. 17374-27-5

1,5-dimethylimidazolidine-2,4-dione

Cat. No.: B6256222
CAS No.: 17374-27-5
M. Wt: 128.13 g/mol
InChI Key: MTZDUNZYSCZQFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Dimethylimidazolidine-2,4-dione is a chemical compound belonging to the hydantoin family, a class of heterocyclic compounds with a five-membered ring structure containing nitrogen and carbonyl groups . Hydantoin and its derivatives are recognized for their versatility and are frequently investigated as core structures in medicinal chemistry for developing novel therapeutic agents . Researchers value this scaffold for its potential application in creating molecules with diverse biological activities. The specific properties and research applications of this compound are subjects of ongoing scientific exploration. This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

17374-27-5

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

IUPAC Name

1,5-dimethylimidazolidine-2,4-dione

InChI

InChI=1S/C5H8N2O2/c1-3-4(8)6-5(9)7(3)2/h3H,1-2H3,(H,6,8,9)

InChI Key

MTZDUNZYSCZQFT-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC(=O)N1C

Purity

95

Origin of Product

United States

A Glimpse into the Past: the Evolution of Imidazolidine 2,4 Dione Chemistry

The journey of imidazolidine-2,4-dione, commonly known as hydantoin (B18101), began with its synthesis in the 19th century. This five-membered ring structure, containing a urea (B33335) moiety, quickly became a cornerstone in heterocyclic chemistry. Early research focused on its synthesis, with the Bucherer-Bergs and Reed reactions emerging as classical methods for its preparation from aldehydes, ketones, or amino acids. ceon.rs These foundational synthetic routes paved the way for the creation of a vast library of hydantoin derivatives.

The initial intrigue in hydantoin chemistry was largely fueled by the discovery of its presence in biologically active molecules. This led to extensive exploration of its derivatives and their potential therapeutic applications. The core hydantoin structure proved to be a versatile scaffold, allowing for substitutions at various positions, which in turn modulated its chemical and biological properties.

Charting the Course: Foundational Research on the Imidazolidine 2,4 Dione Scaffold

The imidazolidine-2,4-dione scaffold has been a subject of intense study, leading to a deep understanding of its chemical behavior. Research has shown that the two nitrogen atoms and the carbonyl groups within the ring are key to its reactivity. These sites allow for a variety of chemical modifications, including alkylation, acylation, and condensation reactions. wikipedia.orgresearchgate.net

A significant body of research has been dedicated to exploring the biological activities of imidazolidine-2,4-dione derivatives. These compounds have been investigated for a wide range of therapeutic uses, including as anticonvulsants, antiarrhythmics, and antitumor agents. ceon.rs Furthermore, their utility extends to agriculture, with some derivatives patented for use as pesticides. google.com This broad spectrum of activity has cemented the imidazolidine-2,4-dione scaffold as a privileged structure in drug discovery and development. nih.govnih.gov

The Architectural Significance in Heterocyclic Chemistry

The structure of 1,5-dimethylimidazolidine-2,4-dione is a prime example of how subtle modifications to a heterocyclic core can impart unique properties. The presence of methyl groups at the 1 and 5 positions significantly influences the molecule's steric and electronic characteristics. The N1-methylation prevents the formation of certain intermolecular interactions, such as hydrogen bonding at that position, which can alter its crystal packing and solubility compared to its unsubstituted counterpart. chemrxiv.org

The C5-methylation introduces a chiral center, leading to the existence of enantiomers. This stereochemical feature is of paramount importance in medicinal chemistry, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. The ability to synthesize and separate these enantiomers is a key area of research.

The imidazolidine-2,4-dione ring itself is nearly planar, a feature that has been confirmed by X-ray crystallography studies of related compounds. researchgate.netresearchgate.net This planarity, combined with the presence of polar carbonyl groups, contributes to the molecule's ability to interact with biological targets through various non-covalent interactions.

PropertyDescription
IUPAC Name This compound
Molecular Formula C5H8N2O2
Molecular Weight 128.13 g/mol
Structure A five-membered heterocyclic ring with nitrogen atoms at positions 1 and 3, carbonyl groups at positions 2 and 4, and methyl groups at positions 1 and 5.
Chirality The carbon at position 5 is a chiral center.

The Current Frontier and Future Horizons

Classical Preparative Routes to the Imidazolidine-2,4-dione Core

Traditional methods for constructing the imidazolidine-2,4-dione skeleton have been established for over a century and remain valuable due to their simplicity and reliability.

The Bucherer-Bergs reaction is a cornerstone in the synthesis of 5-substituted and 5,5-disubstituted hydantoins. encyclopedia.pubnih.gov Discovered by Bergs and later elaborated by Bucherer, this one-pot multicomponent reaction (MCR) typically involves heating a carbonyl compound (an aldehyde or ketone) with potassium cyanide and ammonium (B1175870) carbonate in an aqueous ethanol (B145695) solution. encyclopedia.pubnih.govwikipedia.org The reaction can also proceed from pre-formed cyanohydrins or α-amino nitriles, which are believed to be key intermediates in the reaction mechanism. wikipedia.orgmdpi.com The process works well for a variety of aliphatic and aromatic carbonyl compounds. encyclopedia.pub

The generally accepted mechanism involves the initial formation of an aminonitrile from the carbonyl compound, ammonia (B1221849) (from ammonium carbonate), and cyanide. wikipedia.org This intermediate then reacts with carbon dioxide (also from ammonium carbonate) to form a cyano-carbamic acid, which undergoes an intramolecular cyclization to a 5-imino-oxazolidin-2-one. A final rearrangement yields the thermodynamically stable hydantoin (B18101) product. wikipedia.org

Modern Adaptations: While the classical Bucherer-Bergs reaction is robust, it often requires high temperatures and can be limited by the use of toxic cyanide salts. researchgate.net Modern adaptations seek to overcome these limitations through various means:

Microwave Irradiation: The use of microwave irradiation has been shown to accelerate the reaction, leading to significantly reduced reaction times and improved yields for the synthesis of hydantoin derivatives. researchgate.net

Ultrasound Irradiation and Mechanochemistry: Sonication and ball milling have been employed as alternative energy sources to promote the reaction under milder conditions. researchgate.net

Modified Reagents and Catalysts: Variations include using different cyanide sources or employing transition metal catalysts to improve efficiency. researchgate.netorganic-chemistry.org For instance, a modified approach allows for the one-pot synthesis of 5,5'-disubstituted hydantoins from nitriles and organometallic reagents. organic-chemistry.org

The direct condensation of urea (B33335) or its derivatives with α-substituted carbonyl compounds or related precursors provides another classical route to the imidazolidine-2,4-dione core. A well-known synthesis involves the reaction of α-amino acids with isocyanates or isothiocyanates. mdpi.com For example, C-phenylglycine derivatives can react with phenyl isocyanate to produce N-3 and C-5 substituted imidazolidine-2,4-diones in good yields (70–74%). mdpi.com

A related approach involves the reaction of N,N'-dimethylurea with glyoxal, which leads to the formation of N,N'-dimethyl-4,5-dihydroxyethylene urea (DMeDHEU). researchgate.net While not a direct synthesis of this compound, this reaction showcases the formation of a key N,N'-dimethylated imidazolidine (B613845) ring from a substituted urea. Further chemical transformations would be required to convert the dihydroxy product into the desired dione. Another study reported the synthesis of 2,4-dihydroxy-1,5-diphenyl-pentane-1,5-dione, but noted that this target compound did not react with urea or its alkyl derivatives, possibly due to steric hindrance. jcsp.org.pk

Novel and High-Efficiency Synthetic Approaches for this compound

Recent advancements in synthetic chemistry have focused on developing more efficient, atom-economical, and environmentally benign methods for constructing complex molecules.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are highly valued for their efficiency and operational simplicity. nih.govfrontiersin.org The Bucherer-Bergs reaction is a classic example of an MCR. nih.gov

Beyond this, other MCRs have been developed for synthesizing related heterocyclic structures. The Ugi and Passerini reactions are powerful tools in this domain. nih.gov The Ugi four-component reaction (U-4CR), for instance, typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. nih.gov While the classic Ugi reaction is not a direct route to N-1 and N-3 unsubstituted hydantoins, modifications and subsequent cyclization strategies can provide access to highly substituted imidazolidinone frameworks. researchgate.net For example, a 5-endo trig oxidative radical cyclization of products derived from a Ugi three-component reaction can rapidly generate highly functionalized imidazolidinones. organic-chemistry.org Green chemistry principles are often incorporated into modern MCRs, such as using water as a solvent and performing reactions at room temperature without a catalyst. nih.gov

The use of catalysts offers a powerful strategy to enhance the efficiency, selectivity, and sustainability of imidazolidine-2,4-dione synthesis. mdpi.com A wide array of both metal-based and organocatalytic systems have been explored.

Metal Catalysis:

Palladium: Palladium catalysts have been effectively used in the diamination of olefins and the hydroamination of unsaturated ureas to form the imidazolidin-2-one ring. mdpi.com

Gold: Gold chloride (AuCl) has been shown to catalyze the conversion of propargyl ureas into imidazolidinones under mild conditions. mdpi.com

Cerium: Cerium oxide (CeO₂) acts as a catalyst for the carbonylation of aliphatic 1,2-diamines using CO₂ to synthesize imidazolidin-2-ones. mdpi.com

Organocatalysis: Organocatalysts provide a metal-free alternative for these transformations. mdpi.com

Novel Catalytic Systems: Recent research has introduced innovative catalysts, such as a magnetically supported Lewis acidic deep eutectic solvent on magnetic nanoparticles (LADES@MNP). rsc.org This system has been successfully used for the one-pot, solvent-free synthesis of substituted imidazoles via MCRs under sonication, and it offers the significant advantage of easy magnetic recovery and reuse. rsc.org

The table below summarizes various catalytic systems used in the synthesis of the imidazolidinone core.

Catalyst TypeMetal/CompoundReaction TypeSubstratesProduct CoreReference
Metal Catalyst Palladium (Pd)Carboamination, DiaminationAllylic ureas, 1,3-dienesImidazolidin-2-one mdpi.com
Metal Catalyst Gold (AuCl)HydroaminationPropargyl ureasImidazolidinone mdpi.com
Metal Catalyst Cerium (CeO₂)Carbonylation with CO₂1,2-diaminesImidazolidin-2-one mdpi.com
Nanocatalyst LADES@MNPMulticomponent ReactionAldehyde, Amine, etc.Substituted Imidazole (B134444) rsc.org

Asymmetric Synthesis and Stereocontrol in Related Imidazolidine-2,4-dione Derivatives

The development of asymmetric methods to control the stereochemistry of the imidazolidine-2,4-dione ring is of paramount importance, particularly for pharmaceutical applications where a single enantiomer is often responsible for the desired therapeutic effect.

Several strategies have been successfully implemented:

Asymmetric Hydrogenation: An efficient method for the enantioselective synthesis of chiral hydantoins involves the hydrogenation of 5-alkylidene-2,4-diketoimidazolidines. acs.org Using a rhodium catalyst complexed with a chiral ligand (Rh/f-spiroPhos), this reaction proceeds under mild conditions to afford chiral products with excellent enantioselectivities, often up to 99.9% ee. acs.org

Palladium-Catalyzed Cycloaddition: A diastereo- and enantioselective (3 + 2) cycloaddition between 5-vinyloxazolidine-2,4-diones and electrophilic imines has been achieved using palladium catalysis, providing a route to chiral 4-imidazolidinones. organic-chemistry.org

Combined Copper and Photoredox Catalysis: A novel strategy merges copper catalysis with visible light-induced photoredox catalysis for the asymmetric construction of chiral imidazolidines. rsc.org This method utilizes a chiral bisoxazoline copper complex for a decarboxylative radical coupling/cyclization reaction involving glycine (B1666218) derivatives, aldehydes, and imines, yielding various imidazolidines with high yields and enantioselectivities (up to 95% ee). rsc.org

These advanced methods highlight the progress in achieving precise stereocontrol, enabling the synthesis of specific, chirally pure imidazolidine-2,4-dione derivatives for specialized applications.

Large-Scale Synthesis and Process Optimization Considerations

The industrial-scale production of this compound, a disubstituted hydantoin, necessitates a strategic approach that diverges significantly from laboratory-scale preparations. The primary goals in large-scale synthesis are to ensure safety, cost-effectiveness, high yield, and purity, while maintaining a robust and reproducible process. nih.gov The transition from milligram to multi-kilogram or ton-scale production introduces challenges related to reaction kinetics, heat management, mass transfer, and materials handling. acs.orgguidechem.com

The synthesis of this compound is not a single reaction but typically a multi-step process. A common industrial strategy involves the initial synthesis of the core hydantoin structure, followed by methylation. A plausible and efficient route begins with the large-scale production of the precursor, 5,5-dimethylhydantoin (B190458), commonly achieved through the Bucherer-Bergs reaction. This is followed by a subsequent methylation step to introduce the methyl group at the N-1 position.

Precursor Synthesis: The Bucherer-Bergs Reaction on a Large Scale

The Bucherer-Bergs reaction is a cornerstone for producing 5,5-disubstituted hydantoins and is well-suited for industrial adaptation. encyclopedia.pub This multicomponent reaction combines a ketone (in this case, acetone), a cyanide source (like potassium or sodium cyanide), and an ammonium source (typically ammonium carbonate) to form the hydantoin ring. encyclopedia.pubwikipedia.org

Key optimization parameters for scaling up the Bucherer-Bergs reaction for 5,5-dimethylhydantoin include:

Reaction Temperature and Pressure: While early methods required high temperatures and pressures, optimizations have enabled the reaction to proceed under milder conditions. wikipedia.org Studies show that temperatures around 60-70°C are often effective. encyclopedia.pub More recent work has explored temperatures up to 150°C in sealed systems to contain volatile components, achieving yields as high as 89%. jsynthchem.com

Solvent Selection: The choice of solvent is critical for managing reaction phases and maximizing yield. Aqueous ethanol was traditionally used. encyclopedia.pub However, for large-scale operations, process optimization might involve other solvents like Polyethylene Glycol (PEG) or employing a biphasic system (e.g., ethyl acetate (B1210297) and water) to facilitate product separation and improve reaction control. jsynthchem.comresearchgate.net

Continuous Flow Processing: A significant advancement for large-scale synthesis is the move from batch to continuous flow reactors. A continuous process offers superior control over reaction parameters, enhanced safety by minimizing the volume of hazardous materials at any given time, and increased productivity. researchgate.net Optimization in a flow system for a similar reaction demonstrated that near-quantitative conversion could be achieved with a residence time of about 32 minutes at 120°C and 20 bar. researchgate.net

Purification: On a large scale, purification methods must be efficient and scalable. For 5,5-dimethylhydantoin, this often involves cooling the reaction mixture to induce crystallization, followed by filtration. guidechem.com Further purification can be achieved by recrystallization, often from a water/mother liquor mixture, and decolorization using activated carbon to remove impurities before drying. guidechem.com

Table 1: Optimization of Bucherer-Bergs Reaction Parameters

ParameterConditionImpact on Scale-UpReference
Temperature130-150 °C (in sealed vessel)Increases reaction rate and yield, but requires robust pressure-rated reactors. jsynthchem.com
SolventPolyethylene Glycol (PEG)Can improve yield compared to traditional solvents like THF or DMF. jsynthchem.com
Process TypeContinuous FlowEnhances safety, control, and productivity; reduces headspace issues. researchgate.net
PurificationRecrystallization with Activated CarbonEffective for removing color and impurities to achieve high product purity. guidechem.com

N-Methylation: Final Step to this compound

Once the 5,5-dimethylhydantoin precursor is produced and purified, the final step is methylation. The target molecule requires methylation at the N-1 position. Industrially, this can be achieved through several methods, each with its own optimization considerations. A related process for producing 1-methyl-2,4-imidazolidinedione involves a two-step method starting from sarcosine (B1681465) and potassium cyanate, followed by cyclization in concentrated sulfuric acid, which indicates that strong acid catalysis is a viable industrial strategy for forming the methylated ring system. google.com

For methylating the pre-formed 5,5-dimethylhydantoin ring, a common industrial approach would be reaction with a methylating agent such as dimethyl sulfate (B86663) or a methyl halide in the presence of a base.

Process optimization for this step would focus on:

Choice of Methylating Agent: Dimethyl sulfate is a powerful and cost-effective methylating agent but is highly toxic, requiring stringent handling protocols in a large-scale setting.

Base and Solvent: A strong base is typically required to deprotonate the hydantoin nitrogen, facilitating nucleophilic attack. The choice of base and solvent system must be optimized to maximize yield and minimize side reactions, such as methylation at the N-3 position.

Reaction Control: The reaction is often exothermic, necessitating careful temperature control through jacketed reactors and controlled addition rates of reagents to maintain safety and selectivity.

Work-up and Isolation: After the reaction, the process would involve quenching, phase separation to remove salts and unreacted reagents, and finally, crystallization or distillation of the final this compound product.

The synthesis of analogues, such as other N-alkylated or C-5 substituted hydantoins, would follow similar principles, adjusting the starting ketone for the Bucherer-Bergs reaction or the alkylating agent in the subsequent step. mdpi.comresearchgate.net The overarching challenge in scaling up these syntheses is to maintain the efficiency and selectivity achieved in the lab while adapting the process to the engineering, safety, and economic realities of industrial production. guidechem.com

Electrophilic Substitution Reactions on Functionalized Analogues

While the this compound ring itself is generally electron-deficient, functionalized analogues can undergo electrophilic substitution reactions. The introduction of activating groups onto the imidazolidine-2,4-dione core or on pendant aromatic rings can direct electrophiles to specific positions.

Research into the synthesis of 1,3-diarylimidazolidine derivatives has shown that these compounds can be synthesized through reactions catalyzed by acetic acid. nih.gov Furthermore, studies on N-(2,2-dialkoxyethyl) ureas indicate their capability to form cyclic imidazolinium cations, which can then react with nucleophiles. This suggests that under certain conditions, the imidazolidine-2,4-dione ring system can participate in reactions involving electrophilic intermediates.

A notable example of electrophilic substitution on a related system involves the reaction of N-aryl ureas with aldehydes or their acetals in the presence of an acid catalyst. This leads to the formation of a cyclic iminium cation, an electrophilic intermediate. This cation can then react with a variety of nucleophiles, including electron-rich aromatic compounds, to yield 4-substituted imidazolidin-2-ones. The regioselectivity of this reaction is influenced by the nature of the substituents on the N-aryl group.

Nucleophilic Additions and Substitutions Involving the Imidazolidine-2,4-dione Ring

The imidazolidine-2,4-dione ring is susceptible to nucleophilic attack at several positions, including the nitrogen atoms and the carbonyl carbons. These reactions are fundamental to the synthesis of a wide range of substituted hydantoin derivatives.

N-Alkylation and Acylation Reactions

The nitrogen atoms of the imidazolidine-2,4-dione ring can be readily functionalized through N-alkylation and N-acylation reactions. These reactions typically proceed via the deprotonation of the N-H group by a base, followed by nucleophilic attack on an alkyl or acyl halide.

Studies on the N-alkylation of related thiazolidine-2,4-diones have demonstrated efficient one-step procedures using alkyl bromides in the presence of triethylamine. arkat-usa.org This methodology provides exclusively N-alkylated products in high yields and is applicable to large-scale synthesis. arkat-usa.org Similar principles apply to the N-alkylation of this compound, where the choice of base and solvent can influence the regioselectivity and yield of the reaction. For instance, the N3-alkylation of hydantoin derivatives has been achieved using sodium hydride in dry DMF. researchgate.net

N-acylation of the imidazolidine-2,4-dione ring provides access to N-acyl-hydantoins, which have been identified as effective acyl transfer reagents. The condensation of imidazolidine-2-thione with acyl chlorides in dimethylacetamide has been shown to produce mono- or di-acylated derivatives, with the outcome dependent on the nature of the acyl chloride. nih.gov These N-acyl derivatives can participate in further reactions, such as palladium-catalyzed cross-coupling reactions to form ketones. researchgate.net

Table 1: Examples of N-Alkylation and N-Acylation Reactions of Imidazolidine-2,4-dione Analogues

ReactantReagentProductYield (%)Reference
Thiazolidine-2,4-dionen-Butyl bromide, TriethylamineN-Butylthiazolidine-2,4-dione99 arkat-usa.org
Ethyl 2-(2,5-dioxoimidazolidin-1-yl)acetateBenzyl (B1604629) bromide, Sodium hydrideEthyl 2-(3-benzyl-2,5-dioxoimidazolidin-1-yl)acetate21 researchgate.net
Imidazolidine-2-thione4-Chlorobenzoyl chloride, Dimethylacetamide(4-Chlorophenyl)(2-thioxoimidazolidin-1-yl)methanone70 nih.gov

Rearrangement Reactions of Substituted Imidazolidine-2,4-diones

Substituted imidazolidine-2,4-diones can undergo rearrangement reactions, leading to the formation of isomeric products. A significant example is the rearrangement of 3-arylsulfonyl-5,5-dimethylimidazolidine-2,4-diones to the corresponding 1-arylsulfonyl isomers. This rearrangement is of interest as it has been reported that 1-arylsulfonyl substituted imidazolidine-2,4-diones exhibit greater biological activity than their 3-substituted counterparts.

The synthesis of 3-arylsulfonyl-5,5-dimethylimidazolidine-2,4-diones is achieved by reacting 5,5-dimethylimidazolidine-2,4-dione with arylsulfonyl chlorides. Subsequent rearrangement furnishes the 1-arylsulfonyl-5,5-dimethylimidazolidine-2,4-diones. Another important rearrangement in hydantoin chemistry is the Mumm rearrangement, which involves a 1,3(O-N) acyl transfer of an acyl imidate to an imide and is a key step in the Ugi reaction. nih.gov

Halogenation Chemistry: Reactivity of 1,3-Dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH)

1,3-Dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH) is a versatile and widely used brominating agent in organic synthesis. It serves as a stable, crystalline source of electrophilic and radical bromine, offering an alternative to liquid bromine and N-bromosuccinimide (NBS). The reactivity of DBDMH can be tuned to achieve either radical or electrophilic bromination, depending on the reaction conditions and the catalyst employed.

Radical Bromination Mechanisms

DBDMH is an effective reagent for the radical bromination of various substrates, particularly at allylic and benzylic positions. manac-inc.co.jp This type of reaction, often referred to as a Wohl-Ziegler bromination, proceeds via a radical chain mechanism. manac-inc.co.jp The reaction is typically initiated by light or a radical initiator.

The mechanism involves the homolytic cleavage of the N-Br bond in DBDMH to generate a bromine radical. manac-inc.co.jp This radical then abstracts a hydrogen atom from the substrate, for instance, a benzylic hydrogen from an alkylarene, to form a resonance-stabilized benzyl radical and HBr. manac-inc.co.jpresearchgate.net The generated HBr can then react with DBDMH to produce molecular bromine (Br₂), which subsequently reacts with the benzyl radical to yield the brominated product and another bromine radical, thus propagating the chain reaction. manac-inc.co.jp The use of a Lewis acid catalyst, such as zirconium(IV) chloride, can promote this radical generation pathway, allowing the reaction to proceed under mild conditions at room temperature. nih.gov

Table 2: Radical Bromination of Alkylarenes with DBDMH

SubstrateCatalystProductYield (%)Reference
TolueneZirconium(IV) chlorideBenzyl bromide86 nih.gov
EthylbenzeneZirconium(IV) chloride(1-Bromoethyl)benzene98 nih.gov
TetramethylsilaneZirconium(IV) chlorideBromomethyltrimethylsilane70 nih.gov

Electrophilic Bromination of Alkenes and Arenes

DBDMH also serves as an excellent source of electrophilic bromine for the bromination of electron-rich species like alkenes and arenes. organic-chemistry.org The electron-withdrawing carbonyl groups in DBDMH polarize the N-Br bonds, rendering the bromine atoms electrophilic. manac-inc.co.jp

In the case of alkenes, DBDMH can be used for direct 1,2-dibromination. nih.govorganic-chemistry.org This reaction proceeds under mild, catalyst-free conditions and exhibits high diastereoselectivity. nih.govorganic-chemistry.org The mechanism is believed to involve the formation of a bromonium ion intermediate, which is then attacked by a bromide ion in an anti-fashion to give the vicinal dibromide. libretexts.org

For the electrophilic bromination of arenes, the reactivity of DBDMH can be enhanced by the presence of an acid catalyst. Brønsted acids, such as trifluoromethanesulfonic acid, protonate DBDMH, increasing its electrophilicity and promoting Friedel-Crafts type aromatic substitution. manac-inc.co.jpnih.gov This method is particularly effective for the bromination of electron-deficient arenes, which are typically unreactive towards other brominating agents under mild conditions. thieme-connect.comresearchgate.netthieme-connect.com The use of a Brønsted acid in conjunction with a hydrogen-bond-donating solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been shown to be a powerful system for this transformation. thieme-connect.com

Table 3: Electrophilic Bromination with DBDMH

SubstrateCatalyst/ConditionsProductYield (%)Reference
StyreneDiethyl ether, water1,2-Dibromo-1-phenylethane95 organic-chemistry.org
AnisoleTrifluoromethanesulfonic acid4-Bromoanisole>99 nih.gov
Nitrobenzenem-NBSA, HFIP1-Bromo-3-nitrobenzene85 thieme-connect.com

Ring-Opening and Ring-Closing Reactions of the Imidazolidine-2,4-dione Nucleus

The stability and formation of the imidazolidine-2,4-dione ring are central to its chemistry. These processes are typically governed by equilibrium reactions, influenced by factors such as pH, temperature, and the presence of specific reagents.

Ring-Opening Reactions:

The most prominent ring-opening reaction for the imidazolidine-2,4-dione nucleus is hydrolysis. This process involves the cleavage of one or both of the amide bonds within the five-membered ring. The alkaline hydrolysis of hydantoins, such as the parent hydantoin and 3-methylhydantoin, has been studied to understand this mechanism. researchgate.net The reaction generally proceeds via a nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbons of the ring. This leads to the formation of a tetrahedral intermediate, which then undergoes a base-catalyzed breakdown, resulting in ring cleavage. researchgate.net

In a related mechanism, the hydrolysis of hydantoin can yield an N-carbamoyl-amino acid, demonstrating the opening of the heterocyclic ring. researchgate.net The rate-limiting step in many related syntheses, such as the Strecker synthesis, is the hydrolysis of a nitrile functionality, but the subsequent stability and potential hydrolysis of the hydantoin ring are also critical considerations. researchgate.net Studies on the related 5,5-dimethylhydantoin have shown it to be stable to hydrolysis under certain conditions, with a reported half-life of 1,000 days at pH 7, indicating that forcing conditions are often required for efficient ring-opening. epa.govnih.gov

Ring-Closing Reactions:

The formation of the imidazolidine-2,4-dione ring is a classic example of a ring-closing reaction, often achieved through multicomponent reactions. One of the most well-known methods is the Bucherer-Bergs synthesis. This reaction typically involves the treatment of a ketone or aldehyde with an ammonium salt (like ammonium carbonate) and a cyanide source (like potassium or sodium cyanide). orgsyn.org For instance, the synthesis of 5,5-dimethylhydantoin proceeds by reacting acetone (B3395972) cyanohydrin with ammonium carbonate. orgsyn.org

Another synthetic approach involves the condensation of an N-substituted urea with a keto-acid or its ester. The synthesis of 5-hydroxy-1,5-dimethylhydantoin, for example, is accomplished by refluxing N-methylurea with methyl pyruvate (B1213749) in a mixture of acetic acid and water. prepchem.com These ring-closing reactions are fundamental in creating the stable heterocyclic core that is the foundation for a wide range of derivatives.

Table 1: Ring-Opening and Ring-Closing Reactions of the Imidazolidine-2,4-dione Nucleus

Reaction TypeReactantsKey ConditionsProduct(s)Reference
Ring-Opening (Hydrolysis)Hydantoin, HydroxideAlkaline conditionsN-carbamoyl-amino acid researchgate.net
Ring-Opening (Hydrolysis)Hydantoin / 3-MethylhydantoinAqueous baseRing-opened products researchgate.net
Ring-Closing (Bucherer-Bergs type)Acetone Cyanohydrin, Ammonium CarbonateWarming on a steam bath (68-80°C)5,5-Dimethylhydantoin orgsyn.org
Ring-Closing (Condensation)N-Methylurea, Methyl PyruvateReflux in acetic acid and water5-Hydroxy-1,5-dimethylhydantoin prepchem.com

Photoinduced and Redox Reactions

The imidazolidine-2,4-dione nucleus can also participate in reactions initiated by light or involving the transfer of electrons.

Photoinduced Reactions:

Direct photoinduced reactions of this compound itself are not extensively detailed in the literature. However, studies on the closely related 5,5-dimethylhydantoin have shown that the compound is stable when exposed to a Xenon lamp for 30 days, suggesting a high resistance to photodegradation. epa.gov It does not absorb light at wavelengths greater than 290 nm, which means it is not expected to be susceptible to direct photolysis by sunlight. nih.gov

While specific reactions are not documented for this compound, the α-diketone-like structure within the ring suggests a potential for photocycloaddition reactions, similar to other cyclic diketones. nih.govmdpi.com These types of reactions, such as the Paterno-Büchi reaction, involve the [2+2] cycloaddition of a carbonyl group with an alkene or alkyne upon photo-initiation. mdpi.com However, this remains a theoretical possibility without specific experimental evidence for this compound.

Redox Reactions:

The imidazolidine-2,4-dione nucleus serves as a robust scaffold for N-halo compounds, which are powerful redox reagents. Derivatives such as 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) are widely used as oxidizing agents and sources of electrophilic halogens in organic synthesis. nih.govresearchgate.net

DCDMH, for example, is employed for the α-chlorination of ketones, the oxidation of urazoles, and as a terminal oxidant in certain asymmetric reactions. nih.gov The redox process involves the transfer of a chlorine atom from the nitrogen of the hydantoin ring to the substrate, with the DCDMH being reduced back to 5,5-dimethylhydantoin in the process. Kinetic studies on the oxidation of amino acids by DCDMH have shown that the reaction rate is dependent on the concentration of the oxidant. arcjournals.org Similarly, DBDMH is used as a catalyst for reactions like the Biginelli reaction to synthesize dihydropyrimidinones. researchgate.net The stability and reactivity of these N-halamine compounds make the imidazolidine-2,4-dione ring a critical component in designing and utilizing such reagents. researchgate.net

Table 2: Redox Reactions Involving the Imidazolidine-2,4-dione Nucleus

ReagentSubstrateReaction TypeProduct of SubstrateReference
1,3-Dichloro-5,5-dimethylhydantoin (DCDMH)Acetophenonesα-Chlorinationα-Chloroacetophenones nih.gov
1,3-Dichloro-5,5-dimethylhydantoin (DCDMH)ℓ-Amino acids (e.g., glycine, alanine)OxidationAldehydes (e.g., formaldehyde (B43269), acetaldehyde) arcjournals.org
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)Aldehydes, Ethyl Acetoacetate, UreaCatalyst for Biginelli Reaction3,4-Dihydropyrimidin-2-(1H)-ones researchgate.net
1-Chloro-3-alkyl-5,5-dimethylhydantoinGeneral SubstratesChlorination/OxidationChlorinated/Oxidized Products researchgate.net

Regioselective Functionalization at Nitrogen Atoms (N-1 and N-3)

Regioselective functionalization of the nitrogen atoms at the N-1 and N-3 positions of the this compound ring is a critical strategy for modifying its properties. The differing reactivity of these two nitrogen atoms allows for selective substitution, leading to the development of novel derivatives.

The introduction of alkyl, aryl, and heteroaryl groups at the nitrogen atoms of the this compound scaffold is a common strategy to explore structure-activity relationships. nih.govresearchgate.net N-alkylation is a fundamental transformation in this context. arkat-usa.org For instance, successive N-alkylation of hydantoin derivatives can be achieved, and in some cases, direct N1,N3-dialkylation has been observed. researchgate.net The synthesis of N-alkyl and benzylthiazolidinediones has been accomplished through the deprotonation of 2,4-thiazolidinedione (B21345) followed by nucleophilic substitution with alkyl or benzyl halides. researchgate.net

A light-induced method has been developed for the arylation or alkylation of 1,2,4-triazine-3,5(2H,4H)-diones with hydrazines, offering a novel approach to C-N bond formation. rsc.org This reaction can even be powered by sunlight, highlighting its potential for green chemistry applications. rsc.org

The reaction of N-arylhydrazones with nitroolefins provides a regioselective route to 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles. organic-chemistry.org This method demonstrates broad functional group tolerance, accommodating both electron-rich and electron-deficient aryl groups. organic-chemistry.org

Table 1: Examples of N-Alkylation and N-Arylation Reactions

Starting MaterialReagentProductReference
5,5-dimethylhydantoinpivaloyloxymethyl chloride (POM-Cl), then lithium hydroxide1-benzyl-5,5-dimethylimidazolidine-2,4-dione nih.gov
1,2,4-triazine-3,5(2H,4H)-dioneHydrazines (light-induced)Arylated/Alkylated azauracils rsc.org
N-arylhydrazoneNitroolefins1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles organic-chemistry.org

N-sulfonyl derivatives of imidazolidine-2,4-diones are of significant interest due to their potential biological activities. The synthesis of these derivatives often involves the reaction of the hydantoin ring with sulfonyl chlorides. For example, 3-arylsulfonyl-5,5-dimethylimidazolidine-2,4-diones can be synthesized by reacting 5,5-dimethylimidazolidine-2,4-dione with arylsulfonyl chlorides in the presence of triethylamine. semanticscholar.org These 3-arylsulfonyl derivatives can then be rearranged to the more active 1-arylsulfonyl isomers in the presence of a base like sodium hydride. semanticscholar.org It has been reported that imidazolidine-2,4-diones with an arylsulfonyl group at position one are more active than their counterparts with substitution at position three. semanticscholar.org

The synthesis of 1'- (5-chlorothiophene-2-ylsulfonyl)spiro[cyclohexane-1,5'-imidazolidine]-2',4'-dione has been reported as a potent agent with a significant reduction in blood glucose levels. nih.gov This highlights the importance of the N-sulfonyl moiety in developing new therapeutic agents. nih.gov

Table 2: Synthesis of N-Sulfonyl Derivatives of this compound

Starting MaterialReagentProductReference
5,5-dimethylimidazolidine-2,4-dioneArylsulfonyl chlorides3-arylsulfonyl-5,5-dimethylimidazolidine-2,4-diones semanticscholar.org
3-arylsulfonyl-5,5-dimethylimidazolidine-2,4-dionesSodium hydride1-arylsulfonyl-5,5-dimethylimidazolidine-2,4-diones semanticscholar.org
spiro[cyclohexane-1,5'-imidazolidine]-2',4'-dione5-chlorothiophene-2-ylsulfonyl chloride1'-(5-chlorothiophene-2-ylsulfonyl)spiro[cyclohexane-1,5'-imidazolidine]-2',4'-dione nih.gov

Functionalization at the Carbonyl Groups (C-2 and C-4)

Functionalization at the carbonyl groups (C-2 and C-4) of the this compound scaffold offers another avenue for creating diverse derivatives. Activation of the carbonyl moiety is a fundamental approach in organic synthesis, enabling a variety of condensation reactions. mdpi.com One of the key reactions involving the carbonyl groups is thionation, where a carbonyl group is converted to a thiocarbonyl group. For example, the regioselective thionation of N3- and N1-alkylated hydantoins is a crucial step in the synthesis of dihydroimidazo[5,1-c] nih.govmdpi.comnih.govtriazine-3,6(2H,4H)-dione derivatives. researchgate.netnih.gov

The carbonyl groups can also be involved in reactions that lead to the formation of new heterocyclic rings. For instance, the reaction of 5,5-dimethylhydantoin with reagents can lead to the formation of spiro compounds where the carbonyl groups are part of the new ring system. nih.gov

While direct functionalization of the carbonyl groups can be challenging, their inherent electrophilicity makes them susceptible to nucleophilic attack, which is a key principle in many synthetic transformations. mdpi.comnih.gov

Substitution and Modification at the C-5 Position

The C-5 position of the imidazolidine-2,4-dione ring is a prime site for introducing structural diversity. The synthesis of 5-substituted uracil (B121893) derivatives has gained significant interest due to their potential applications in medicine. researchgate.net Modifications at this position can significantly influence the biological activity of the resulting compounds. researchgate.net

One approach to C-5 functionalization involves the synthesis of 5-hydroxy-1,5-dimethylhydantoin, which can serve as a precursor for further modifications. prepchem.com The synthesis of N-3 and C-5 substituted imidazolidines has been explored for their anticonvulsant and antiarrhythmic properties. nih.gov These derivatives can be prepared through the reaction of amino acids with C-phenylglycine, phenyl isocyanate, and phenyl isothiocyanate. nih.govresearchgate.net

The synthesis of 5,5-disubstituted hydantoins can be achieved through various methods, including the Bucherer-Bergs reaction, which involves the reaction of a ketone or aldehyde with ammonium carbonate and potassium cyanide. orgsyn.org Another method involves the reaction of acetone cyanohydrin with ammonium carbonate. orgsyn.org

Table 3: Examples of C-5 Position Modifications

Starting MaterialProductMethod/ReagentReference
Not specified5-hydroxy-1,5-dimethylhydantoinNot specified prepchem.com
C-phenylglycine, phenyl isocyanate/isothiocyanateN-3 and C-5 substituted imidazolidinesReaction with amino acids nih.govresearchgate.net
Acetone cyanohydrin, ammonium carbonate5,5-dimethylhydantoinHeating orgsyn.org

Synthesis of Spiroimidazolidine-2,4-dione Systems

Spiroimidazolidine-2,4-diones are a class of compounds where the C-5 carbon of the imidazolidine-2,4-dione ring is part of a spirocyclic system. These compounds have shown promise as hypoglycemic agents and selective inhibitors of aldose reductase. nih.gov The synthesis of novel spiroimidazolidinedione derivatives has been a focus of research in the development of new antidiabetic agents. nih.gov

One synthetic route involves the reaction of a cyclic ketone with potassium cyanide and ammonium carbonate to form a spirohydantoin. This is then followed by N-sulfonylation to introduce the desired pharmacophore. For example, 1'-(5-chlorothiophene-2-ylsulfonyl)spiro[cyclohexane-1,5'-imidazolidine]-2',4'-dione was synthesized and showed significant biological activity. nih.gov

The synthesis of these spiro compounds often involves multi-step procedures and requires careful control of reaction conditions to achieve the desired regioselectivity and stereochemistry.

Incorporation of this compound into Polymeric Structures

The incorporation of this compound into polymeric structures is a strategy to develop new materials with specific properties. For instance, DMDM hydantoin, a derivative of 5,5-dimethylhydantoin, is used as a preservative in resins and polymers. Formaldehyde can polymerize with 5,5-dimethyl-2,4-imidazolidinedione. nih.gov

The incorporation of drugs into polymer coatings is a common technology for drug-eluting stents. nih.gov While not directly mentioning this compound, the principles of drug incorporation into polymers are relevant. The drug can be dissolved with the polymer in a suitable solvent and then coated onto a surface. nih.gov The interaction between the drug and the polymer matrix can influence the material's thermal and mechanical properties. nih.gov

The synthesis of polymers containing the imidazolidine-2,4-dione moiety can also be achieved through the polymerization of monomers containing this heterocyclic ring. This approach allows for the creation of polymers with tailored properties for various applications, including biomedical and industrial uses.

Monomer Synthesis for Polymerization

The transformation of this compound into a monomer suitable for polymerization requires the introduction of a polymerizable functional group. This is typically achieved through reactions at the N-3 position.

One key strategy involves the reaction with formaldehyde to create a hydroxymethyl derivative, 1-(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione. This N-hydroxymethylated compound can then serve as a monomer in condensation polymerization reactions, potentially with itself or with other co-monomers, to form larger polymer chains. For instance, 1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione, a related compound, is synthesized by reacting 5,5-dimethylhydantoin with formaldehyde in the presence of a base. A similar principle applies to the 1,5-dimethyl derivative, where the N-3 position is targeted.

Another potential pathway for creating a polymerizable monomer is the introduction of a vinyl group, yielding an N-vinyl monomer. While not specifically documented for the 1,5-dimethyl derivative, analogous processes for other heterocyclic compounds, such as the synthesis of N-vinyl-2-oxazolidinones, involve the pyrolysis of N-(1-hydroxyalkyl) or N-(1-hydrocarbyloxyalkyl) precursors. google.com This suggests a possible route where a hydroxyethyl (B10761427) group is first attached to the N-3 position of this compound, followed by a dehydration/elimination reaction to form the N-vinyl monomer.

Furthermore, acylation of the hydantoin ring can produce N-acyl derivatives. researchgate.net If the acyl group contains a polymerizable moiety, such as an acrylate (B77674) or methacrylate (B99206) group, the resulting molecule can participate in free-radical polymerization. The reaction of this compound with acryloyl chloride or methacryloyl chloride in the presence of a base would be a direct method to synthesize such monomers.

Table 1: Potential Strategies for Monomer Synthesis from this compound

Monomer TypeFunctionalization StrategyKey ReactantsResulting Functional GroupPotential Polymerization Type
N-HydroxymethylReaction with AldehydeFormaldehyde-CH₂OHCondensation
N-VinylDehydration of N-hydroxyethyl derivative2-Chloroethanol followed by elimination-CH=CH₂Chain-growth (Radical, Cationic)
N-AcrylateAcylationAcryloyl chloride-C(O)CH=CH₂Chain-growth (Radical)

Grafting and Polymer-Supported Reagents

Grafting is a versatile technique used to modify the surface properties of existing polymers by covalently attaching new chemical moieties. nih.govresearchgate.netmdpi.com The this compound scaffold can be grafted onto various polymer backbones to impart specific characteristics. This process typically involves a polymer with reactive functional groups that can form a covalent bond with the N-H group of the hydantoin ring.

One common "grafting to" approach involves using a polymer backbone that has been pre-functionalized with electrophilic groups, such as chloromethyl or epoxy groups. For example, a polymer like chloromethylated polystyrene can react with the N-3 anion of this compound (formed by deprotonation with a suitable base) in a nucleophilic substitution reaction. This anchors the hydantoin derivative to the polymer support.

Another strategy is the "grafting from" method, where a monomer derived from this compound, as described in the previous section, is polymerized from initiation sites on a polymer backbone. mdpi.com For instance, a polymer surface can be treated to create radical initiation sites, and a vinyl-functionalized hydantoin monomer can then be polymerized from these sites.

Polymer-supported reagents based on the hydantoin structure offer advantages in chemical synthesis, such as ease of separation and potential for recycling. Hydantoin derivatives can be attached to a solid support, like a polymer resin, to act as catalysts or scavengers. google.com For example, a polymer-supported version of a hydantoin-based acyl-transfer reagent could be created. N-Acyl-5,5-dimethylhydantoins have been identified as effective acyl-transfer reagents in palladium-catalyzed cross-coupling reactions. researchgate.net By immobilizing these structures on a polymer support, their utility in flow chemistry and simplified product purification could be enhanced. The synthesis would involve grafting the this compound onto the polymer first, followed by N-acylation.

Table 2: Strategies for Grafting and Polymer-Supported Reagents

StrategyDescriptionPolymer Support ExampleHydantoin DerivativeLinkage Type
Grafting ToAttaching pre-formed hydantoin to a reactive polymer.Chloromethylated PolystyreneThis compoundN-C Bond (via Nucleophilic Substitution)
Grafting FromPolymerizing hydantoin-functionalized monomers from a polymer surface.Polypropylene with radical initiation sitesN-vinyl-1,5-dimethylimidazolidine-2,4-dionePolymer chain of hydantoin monomers
Polymer-Supported ReagentImmobilizing a functional hydantoin derivative to act as a reagent or catalyst.Polystyrene-co-maleic anhydrideN-Acyl-1,5-dimethylimidazolidine-2,4-dioneAmide or Imide bond

Advanced Spectroscopic and Structural Elucidation of 1,5 Dimethylimidazolidine 2,4 Dione Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including derivatives of 1,5-dimethylimidazolidine-2,4-dione. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for determining the carbon-hydrogen framework of a molecule. The chemical shifts (δ), measured in parts per million (ppm), indicate the electronic environment of the nuclei. sigmaaldrich.com For this compound, specific signals corresponding to the methyl groups and the imidazolidine (B613845) ring protons and carbons can be identified.

The chemical shifts can be influenced by various factors, including the solvent used, temperature, and the presence of neighboring functional groups. washington.edu In derivatives of this compound, the introduction of different substituents will cause predictable shifts in the NMR signals, aiding in the confirmation of the structure.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
N1-CH₃~2.9~25
C5-CH₃~1.4~24
C5-~58
C2 (C=O)-~157
C4 (C=O)-~171

Note: These are approximate values and can vary based on experimental conditions.

Two-dimensional (2D) NMR techniques provide further clarity by showing correlations between different nuclei. sdsu.edu

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings through chemical bonds, typically over two to three bonds. princeton.edu This helps to identify adjacent protons in the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. youtube.com This is a powerful tool for assigning proton signals to their corresponding carbon atoms in the backbone of the molecule. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). princeton.edu This technique is invaluable for piecing together the complete molecular structure, especially in complex derivatives, by identifying long-range connectivities. science.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, regardless of whether they are connected through bonds. researchgate.net This provides crucial information about the three-dimensional structure and stereochemistry of the molecule.

The combined application of these 2D NMR techniques allows for the unambiguous assignment of all proton and carbon signals and provides a detailed picture of the molecular architecture of this compound derivatives. science.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. uab.edu For the analysis of this compound and its derivatives, MS provides the molecular weight of the compound and information about its structure through fragmentation patterns. nist.gov

Upon ionization, the molecule forms a molecular ion (M+), the peak of which confirms the molecular weight. chemguide.co.uk The molecule then fragments in a predictable manner, and the resulting fragment ions provide a "fingerprint" that can be used to identify the compound and elucidate its structure. nih.govresearchgate.net The fragmentation of the imidazolidine-2,4-dione ring and the loss of substituent groups can be observed and analyzed. For instance, in the mass spectrum of 5,5-dimethylhydantoin (B190458), a related compound, the precursor ion has an m/z of 129.0659. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. fiveable.me These techniques are particularly useful for identifying functional groups present in this compound derivatives.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. mdpi.com The characteristic stretching and bending vibrations of the carbonyl (C=O) groups in the imidazolidine-2,4-dione ring will give rise to strong absorption bands in the IR spectrum, typically in the region of 1700-1800 cm⁻¹. The C-N stretching and N-H bending vibrations (if applicable in derivatives) will also have characteristic absorptions.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. nih.gov It provides information about vibrational modes that are associated with a change in the polarizability of the molecule. ias.ac.in Raman spectroscopy is particularly sensitive to symmetric vibrations and can provide complementary information to IR spectroscopy for a complete vibrational analysis of the molecule. nih.govresearchgate.net

By analyzing the positions and intensities of the bands in the IR and Raman spectra, the functional groups present in the molecule can be identified, and changes in the vibrational modes upon substitution can be studied. ias.ac.in

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

For this compound and its derivatives, X-ray crystallography can provide precise information about:

Molecular Conformation: The exact bond lengths, bond angles, and torsion angles within the molecule, revealing the precise shape of the imidazolidine-2,4-dione ring and the orientation of its substituents. chemrxiv.orgnih.gov

Intermolecular Interactions: How the molecules pack together in the crystal lattice, including details of hydrogen bonding, van der Waals forces, and π-π stacking interactions. researchgate.net This information is crucial for understanding the physical properties of the solid material.

Studies on related imidazolidine-2,4-dione structures, such as 5,5-diphenylimidazolidine-2,4-dione and 5-isopropylimidazolidine-2,4-dione (B101180) monohydrate, demonstrate the power of this technique in revealing detailed structural features. doaj.orgresearchgate.net

Chiroptical Spectroscopy (e.g., CD/ORD) for Stereochemical Assignment (if chiral derivatives)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are essential for determining the absolute configuration of chiral derivatives of this compound.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left and right circularly polarized light. Chiral molecules will exhibit characteristic CD spectra, which can be used to assign the stereochemistry of the molecule. The sign and magnitude of the CD signals are related to the spatial arrangement of atoms around the chiral center.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD spectroscopy measures the rotation of the plane of polarized light as a function of wavelength. nih.gov The resulting ORD curve is also characteristic of a specific enantiomer and can be used for stereochemical assignment.

The chiroptical properties of chiral derivatives, such as those seen in chiral imidazole (B134444) derivatives, can be strong and provide a clear signature for stereochemical analysis. rsc.org The enhancement of chiroptical signals can also be achieved by creating hybrid structures with plasmonic nanoparticles. nih.gov

Computational and Theoretical Studies on 1,5 Dimethylimidazolidine 2,4 Dione Chemistry

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are foundational to modern computational chemistry, providing detailed information about the electronic nature of molecules.

Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. For 1,5-dimethylimidazolidine-2,4-dione, DFT calculations can elucidate its molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for predicting the molecule's reactivity; a smaller HOMO-LUMO gap generally implies higher reactivity.

DFT can also be used to calculate various molecular properties that govern reactivity, including electron density distribution, electrostatic potential, and atomic charges. These properties help identify the most likely sites for electrophilic and nucleophilic attack. For instance, the carbonyl carbons in the imidazolidine-2,4-dione ring are expected to be electrophilic, while the oxygen and nitrogen atoms are nucleophilic centers. While specific DFT studies on this compound are not widely available in the literature, research on similar hydantoin (B18101) derivatives demonstrates the utility of this approach. For example, DFT studies on 1-methyl-5,5-diphenylimidazolidine-2,4-dione (B1615863) have been used to analyze its molecular geometry and electronic structure.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyPredicted ValueSignificance
HOMO Energy-7.2 eVRelates to ionization potential and electron-donating ability.
LUMO Energy-1.5 eVRelates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap5.7 eVIndicator of chemical reactivity and stability.
Dipole Moment2.5 DMeasures the molecule's overall polarity.

Note: The values in this table are illustrative and based on typical results for similar heterocyclic compounds. Actual values would require specific DFT calculations.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are particularly useful for predicting spectroscopic parameters. For this compound, ab initio calculations can be employed to compute its vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. rsc.org

By calculating the harmonic frequencies, researchers can assign the vibrational modes of the molecule to specific experimental spectral bands. rsc.org This is invaluable for structural elucidation and for understanding the molecule's intramolecular dynamics. Theoretical studies on related molecules, such as 1,5-dimethylcytosine, have shown that methods like BLYP/6-31G* can accurately reproduce experimental vibrational wavenumbers. capes.gov.br Such calculations would allow for a detailed analysis of the C=O, C-N, and C-C stretching and bending modes within the this compound structure.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. MD simulations can provide detailed information on the conformational flexibility of this compound and the influence of its environment, such as the presence of a solvent.

For a molecule like this compound, the five-membered ring has a limited degree of flexibility. However, the orientation of the methyl groups can be explored through MD simulations. These simulations can reveal the preferred conformations of the molecule and the energy barriers between different conformational states. Conformational analyses of substituted imidazolidines have been performed using techniques like 1H NMR spectroscopy, which can be complemented by MD simulations to provide a dynamic picture of the molecule's behavior. researchgate.net

MD simulations are also instrumental in understanding how solvent molecules arrange around a solute and how this affects the solute's properties and behavior. By simulating this compound in a box of solvent molecules (e.g., water), one can study the formation of hydrogen bonds and other intermolecular interactions. This is crucial for understanding its solubility and reactivity in different media.

Table 2: Illustrative Conformational Analysis Data for a Substituted Imidazolidinedione

ConformerDihedral Angle (°C)Relative Energy (kcal/mol)Population (%)
A150.075
B-150.525

Note: This table provides a simplified, hypothetical example of the type of data obtained from a conformational analysis, illustrating the relative stability and population of different conformers.

Reaction Pathway Analysis and Transition State Modeling

Understanding the mechanism of a chemical reaction involves identifying the intermediate structures and the transition states that connect them. Computational chemistry offers powerful tools for mapping out reaction pathways and modeling the high-energy transition states that are often fleeting and difficult to study experimentally. researchgate.net

For reactions involving this compound, such as its synthesis or subsequent chemical transformations, computational methods can be used to propose and evaluate potential mechanisms. By calculating the potential energy surface of the reacting system, chemists can identify the most energetically favorable pathway. This involves locating the transition state structure for each step of the reaction and calculating its energy, which corresponds to the activation energy of that step. medium.com

Techniques for finding transition states often involve algorithms that search for a first-order saddle point on the potential energy surface. scm.com Once a transition state is located, a frequency calculation is performed to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. medium.com While specific transition state modeling for this compound is not prominent in the literature, studies on related imidazolidinone-catalyzed reactions showcase the application of these methods. researchgate.net

Table 3: Example Data from a Transition State Calculation

ParameterValueDescription
Activation Energy (ΔG‡)25 kcal/molThe free energy barrier for the reaction step.
Imaginary Frequency-350 cm⁻¹Confirms the structure as a true transition state.
Key Bond Distance (forming/breaking)2.1 ÅThe length of a critical bond in the transition state structure.

Note: This table contains representative data for a hypothetical reaction step involving an imidazolidinedione, illustrating the key outputs of a transition state calculation.

Quantitative Structure-Property Relationships (QSPR) for Predicting Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its physicochemical properties. These models are built by finding a mathematical relationship between calculated molecular descriptors and an experimentally measured property.

For this compound, a QSPR model could be developed to predict properties such as its solubility, boiling point, or partition coefficient. This would involve a dataset of related hydantoin compounds for which these properties are known. nih.govresearchgate.net A wide range of molecular descriptors can be calculated for each compound, including topological, electronic, and geometric descriptors. acs.org Statistical methods such as multiple linear regression (MLR) or machine learning algorithms are then used to build the predictive model. nih.gov

QSPR studies on hydantoin derivatives have been successful in predicting properties like lipophilicity, which is important for understanding a molecule's pharmacokinetic behavior. scispace.com These models can then be used to estimate the properties of new or untested compounds like this compound.

Table 4: Examples of Molecular Descriptors Used in QSPR Studies

Descriptor TypeExample DescriptorInformation Encoded
TopologicalWiener IndexMolecular branching and size.
ElectronicDipole MomentPolarity and charge distribution.
GeometricMolecular Surface AreaMolecular size and shape.
ConstitutionalMolecular WeightThe sum of the atomic weights of all atoms in the molecule.

Molecular Modeling for Catalyst-Substrate Interactions (non-biological focus)

Molecular modeling can be employed to investigate how this compound interacts with non-biological catalysts. This is particularly relevant for understanding and optimizing its synthesis or its use in further chemical reactions. For instance, the synthesis of imidazolidine (B613845) derivatives can be catalyzed by various metals or organocatalysts. mdpi.comnih.govmdpi.com

Computational models can be used to study the binding of the substrate (or its precursors) to the catalyst's active site. By analyzing the geometry and energetics of the catalyst-substrate complex, researchers can gain insights into the factors that control the reaction's efficiency and selectivity. For example, DFT calculations can be used to model the interaction between the imidazolidinedione core and a metal catalyst, revealing the nature of the coordination bonds and the electronic effects that promote the desired transformation. Studies on related systems, such as manganese bipyridyl electrocatalysts, have used DFT to understand catalyst-substrate interactions and reaction mechanisms. nih.gov

Green Chemistry Principles in the Synthesis and Transformation of 1,5 Dimethylimidazolidine 2,4 Dione

Solvent-Free Reaction Methodologies

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by eliminating the need for volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. These reactions are typically conducted by grinding or heating the solid reactants together, sometimes with a catalytic amount of a solid support.

While specific documented examples for the solvent-free synthesis of 1,5-dimethylimidazolidine-2,4-dione are not prevalent in readily available literature, the methodology has been successfully applied to structurally similar heterocyclic compounds. For instance, the Knoevenagel condensation to produce 5-arylidene-2,4-thiazolidinediones has been achieved efficiently under solvent-free conditions using a catalytic amount of ethylenediamine (B42938) diacetate. researchgate.net This approach offers advantages such as simple experimental procedures, short reaction times, and high yields. researchgate.net Similarly, heterogeneous catalysts like Hβ zeolite have been used for the solvent-free synthesis of 2,4-disubstituted quinolines, demonstrating the broad applicability of this green technique. rsc.org The principles from these syntheses are theoretically applicable to the production of this compound and its derivatives.

Table 1: Comparison of Solvent-Based vs. Solvent-Free Synthesis for Related Heterocycles

Feature Conventional Solvent-Based Method Solvent-Free Method
Solvent Use High volume of organic solvents (e.g., DMF, Toluene) None or minimal
Reaction Time Often several hours to days Typically shorter (minutes to a few hours) researchgate.net
Work-up Often requires extraction and solvent removal Simpler, often involves direct filtration or recrystallization researchgate.net

| Environmental Impact | Higher due to solvent waste and potential toxicity | Lower, eliminates solvent-related pollution rsc.orgnih.gov |

Microwave-Assisted and Ultrasonic Synthesis

Microwave-assisted and ultrasonic synthesis are energy-efficient techniques that can dramatically reduce reaction times, increase yields, and enhance product purity compared to conventional heating methods. nih.govnih.gov Microwave energy directly and uniformly heats the reaction mixture, leading to rapid temperature increases and accelerated reaction rates. nih.gov

The synthesis of various heterocyclic compounds, including thiazolidin-4-one and thiazolidine-2,4-dione derivatives, has been significantly improved using microwave irradiation. researchgate.netnih.govresearchgate.net For example, the synthesis of 2,4-thiazolidinedione (B21345) from chloroacetic acid and thiourea (B124793) was accomplished in just 6 minutes using microwave heating, a significant reduction from conventional methods. rasayanjournal.co.in Similarly, one-pot multicomponent reactions to create complex molecules have been successfully performed under microwave irradiation, often with higher yields and in a fraction of the time. nih.gov Although specific studies focusing on the microwave-assisted synthesis of this compound are limited, the success with analogous structures suggests its high potential for this compound.

Table 2: Effect of Microwave Irradiation on Synthesis of Related Heterocycles

Reaction Conventional Method (Time) Microwave-Assisted Method (Time) Yield (%) (Microwave) Reference
Synthesis of Thiazolidine-2,4-dione Several hours 5-6 minutes Not specified researchgate.netrasayanjournal.co.in
Synthesis of 5-Arylidene-2,4-thiazolidinediones Several hours 6-8 minutes High researchgate.net

Use of Eco-Friendly Solvents (e.g., Water, Ionic Liquids, Supercritical CO2)

Replacing traditional volatile organic compounds (VOCs) with greener alternatives is a cornerstone of sustainable chemistry. Water, ionic liquids, and supercritical carbon dioxide (scCO₂) are prominent examples of such eco-friendly solvents.

Water: As a non-toxic, non-flammable, and abundant solvent, water is an ideal medium for many chemical reactions. "On-water" synthesis, where reactions occur in an aqueous suspension, has been shown to enhance reaction rates and selectivity for certain transformations. rsc.org The synthesis of thiazolidine-2,4-dione derivatives has been successfully carried out in water, highlighting its viability as a green solvent for producing related heterocyclic structures. researchgate.netrsc.org

Ionic Liquids (ILs): These are salts with low melting points that exist as liquids at or near room temperature. youtube.com Their negligible vapor pressure, non-flammability, and high thermal stability make them attractive alternatives to VOCs. tcichemicals.com ILs can act as both the solvent and catalyst in a reaction. nih.govresearchgate.net They have been employed in various organic reactions, including the synthesis of nucleoside derivatives and other heterocyclic systems, often with improved yields and simplified product recovery. tcichemicals.comnih.gov

Supercritical CO₂ (scCO₂): Carbon dioxide above its critical temperature (31.1 °C) and pressure (7.38 MPa) exists as a supercritical fluid, a state with properties of both a liquid and a gas. mdpi.com It is non-toxic, non-flammable, and inexpensive. researchgate.net A key advantage is that upon depressurization, it reverts to a gas, simplifying product separation and eliminating solvent residues. researchgate.netnih.gov While its nonpolar nature can be a limitation, it has been used successfully for the synthesis of various polymers and in some catalytic reactions. researchgate.netresearchgate.net The synthesis of dimethyl carbonate from methanol (B129727) and CO₂ has been demonstrated under supercritical conditions, showcasing its potential as both a reactant and a solvent. researchgate.net

Catalysis in Environmentally Benign Conditions (e.g., Organocatalysis, Heterogeneous Catalysis)

Catalysis is a fundamental principle of green chemistry, as catalysts lower the activation energy of reactions, allowing them to proceed under milder conditions and with greater efficiency, often reducing waste.

Organocatalysis: This field utilizes small organic molecules to catalyze chemical transformations, avoiding the use of often toxic and expensive heavy metals. Imidazolidinone-based structures, closely related to this compound, are famous as "MacMillan catalysts." walisongo.ac.idsigmaaldrich.com These organocatalysts are highly effective in a range of asymmetric reactions, such as Diels-Alder and Friedel-Crafts alkylations, producing desired products with high enantioselectivity. walisongo.ac.idsigmaaldrich.comtcichemicals.com The use of such metal-free catalysts represents a significant step towards greener synthesis pathways. sigmaaldrich.com

Heterogeneous Catalysis: Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid or gas reaction mixture. rsc.org A major advantage is the ease of separation of the catalyst from the product, simply by filtration, which allows for catalyst recycling and reuse. rsc.orgmdpi.com Metal-organic frameworks (MOFs) and zeolites have been employed as efficient heterogeneous catalysts for the synthesis of imidazoles and quinolines under solvent-free conditions, demonstrating high yields and excellent reusability. rsc.orgmdpi.com

Table 3: Comparison of Catalysis Types in Green Synthesis

Catalyst Type Advantages Example Application (Related Compounds) References
Organocatalysis Metal-free, low toxicity, high stereoselectivity. Asymmetric Diels-Alder reactions using imidazolidinone catalysts. walisongo.ac.idsigmaaldrich.com
Heterogeneous Catalysis Easy separation, recyclable, reusable, often solvent-free conditions. Synthesis of trisubstituted imidazoles using MIL-101(Cr) MOF. mdpi.com

| Biocatalysis (Enzymes) | High selectivity, mild conditions (temperature, pH), biodegradable. | Enzymatic resolution of amino acids. | nih.gov |

Atom Economy and Waste Minimization Strategies

The concept of atom economy , developed by Barry Trost, is a measure of how efficiently reactant atoms are incorporated into the final desired product. rsc.org It is a key metric for evaluating the "greenness" of a chemical synthesis. Reactions with high atom economy, such as addition and rearrangement reactions, are inherently less wasteful than substitution or elimination reactions, which generate stoichiometric byproducts.

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 chegg.com

For the synthesis of this compound, maximizing atom economy would involve choosing synthetic routes that are primarily addition or cyclization reactions, minimizing the formation of waste products.

Waste minimization extends beyond atom economy to encompass the entire process, including solvent use, energy consumption, and the generation of downstream waste from purification. ms.govavestia.com Strategies include:

Process Intensification: Using techniques like microwave synthesis or continuous flow reactors to improve efficiency and reduce waste.

Catalyst Recycling: Employing heterogeneous catalysts that can be easily recovered and reused for multiple reaction cycles. mdpi.com

Solvent Reduction and Recycling: Opting for solvent-free methods or using green solvents that can be recycled.

By integrating these green chemistry principles, the synthesis and transformation of this compound can be made more sustainable, cost-effective, and environmentally responsible.

Table of Mentioned Compounds

Compound Name
This compound
2,4-Disubstituted quinolines
2,4-Thiazolidinedione
5-Arylidene-2,4-thiazolidinediones
6-Amino-2,4-dimethoxypyrimidine
Carbon dioxide
Chloroacetic acid
Cyclopentyl methyl ether
Dimedone
Dimethyl carbonate
Ethylenediamine diacetate
Hβ zeolite
Imidazoles
Methanol
MIL-101(Cr)
Thiazolidin-4-one
Thiourea

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1,5-dimethylimidazolidine-2,4-dione and its derivatives?

  • Methodological Answer : The core imidazolidinedione structure is typically synthesized via cyclocondensation reactions. For example, substituted derivatives are prepared by reacting urea analogs with diketones or via functionalization of preformed hydantoin cores. Evidence from analogous compounds (e.g., piperazinyl- or aryl-substituted imidazolidinediones) highlights the use of hydroxypropyl linkers and nucleophilic substitution reactions to introduce substituents . LC/MS and NMR are critical for confirming molecular weight and structural integrity, with retention times (e.g., 3.04–5.10 minutes) and distinct ¹H/¹³C NMR shifts (e.g., 1.3–7.8 ppm for aromatic protons) serving as benchmarks .

Q. How are purity and structural consistency validated for imidazolidinediones in experimental workflows?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection or LC/MS is employed to assess purity (reported up to 100% in controlled syntheses) . Nuclear magnetic resonance (NMR) spectroscopy, including ¹H and ¹³C experiments, resolves substituent-specific chemical shifts. For instance, methyl groups in 5,5-dimethyl analogs exhibit characteristic singlets near δ 1.3–1.5 ppm, while carbonyl carbons appear at δ 150–170 ppm in ¹³C NMR .

Q. What are the best practices for handling moisture-sensitive imidazolidinedione derivatives?

  • Methodological Answer : Derivatives like halogenated analogs (e.g., 1,3-dichloro-5,5-dimethylimidazolidine-2,4-dione) are moisture-sensitive and require anhydrous conditions. Storage under inert gas (N₂ or Ar) in desiccators and the use of dry solvents during synthesis are recommended. Thermal stability should be monitored via differential scanning calorimetry (DSC), as melting points (e.g., 132–134°C for dichloro derivatives) and decomposition temperatures vary with substituents .

Advanced Research Questions

Q. How can halogenation strategies be optimized for functionalizing the imidazolidine-2,4-dione core?

  • Methodological Answer : Electrophilic halogenation (e.g., bromination or iodination) at the N1/N3 positions is achieved using reagents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). For example, DBDMH oxidizes tyrosine residues in bioconjugation reactions, suggesting its utility in introducing reactive halogen groups for crosslinking or further derivatization . Reaction efficiency depends on solvent polarity (e.g., acetonitrile or DMF) and temperature (room temperature to 60°C).

Q. What advanced spectroscopic techniques resolve overlapping signals in complex imidazolidinedione derivatives?

  • Methodological Answer : 2D NMR techniques, such as COSY (correlation spectroscopy) and HSQC (heteronuclear single quantum coherence), are essential for assigning protons and carbons in crowded spectra. For instance, reports resolving naphthyl-substituted derivatives using HSQC to correlate aromatic protons with quaternary carbons . Dynamic NMR (DNMR) can also elucidate conformational exchange in flexible substituents (e.g., hydroxypropyl chains).

Q. How can computational methods guide the design of imidazolidinedione-based inhibitors or conjugates?

  • Methodological Answer : Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for functionalization. Molecular docking studies with target proteins (e.g., enzymes or receptors) optimize substituent placement. For example, aryl-substituted derivatives (e.g., fluorophenyl or naphthyl groups) in were likely designed using such approaches to enhance binding affinity . Software like Gaussian or AutoDock is commonly used.

Q. What strategies mitigate formaldehyde release in hydantoin-based preservatives during biomedical applications?

  • Methodological Answer : While 1,3-bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione (DMDM hydantoin) releases formaldehyde, controlled release can be achieved by modifying substituents or encapsulating the compound. Stability studies under varying pH and temperature conditions (e.g., 25–40°C) quantify formaldehyde levels via HPLC-UV or colorimetric assays (e.g., Nash test) . Alternatives include non-formaldehyde-releasing derivatives, such as 5,5-dimethylhydantoin without hydroxymethyl groups.

Notes on Data Interpretation

  • Contradictory Data : Discrepancies in melting points or NMR shifts across studies may arise from polymorphic forms or solvent effects. For example, 5,5-dimethylimidazolidine-2,4-dione (CAS 77-71-4) has a reported melting point of ~174–176°C , while halogenated analogs (e.g., dichloro derivatives) melt at lower temperatures . Always cross-reference synthesis conditions and analytical parameters.
  • Safety Protocols : Halogenated derivatives (e.g., UN 3085 oxidizers) require hazard-compliant storage and handling per OSHA guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.